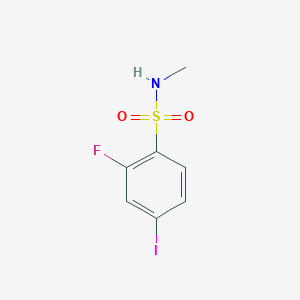
2-Fluoro-4-iodo-N-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-iodo-N-methylbenzene-1-sulfonamide is a chemical compound with the molecular formula C7H7FINO2S and a molecular weight of 315.10 g/mol . This compound is characterized by the presence of fluorine, iodine, and a sulfonamide group attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Fluoro-4-iodo-N-methylbenzene-1-sulfonamide involves several steps. One common method includes the iodination of 2-fluoro-N-methylbenzene-1-sulfonamide using iodine and a suitable oxidizing agent . The reaction conditions typically involve the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction. Industrial production methods often involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Fluoro-4-iodo-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Scientific Research Applications
2-Fluoro-4-iodo-N-methylbenzene-1-sulfonamide is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 2-Fluoro-4-iodo-N-methylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways and cellular processes, making it useful in biochemical research .
Comparison with Similar Compounds
2-Fluoro-4-iodo-N-methylbenzene-1-sulfonamide can be compared with similar compounds such as:
1-Fluoro-2-iodo-4-methylbenzene: This compound lacks the sulfonamide group, making it less versatile in biological applications.
2-Fluoro-1-iodo-4-methylbenzene: Similar in structure but without the sulfonamide group, it is primarily used in organic synthesis.
The uniqueness of this compound lies in its combination of fluorine, iodine, and sulfonamide groups, which provide a diverse range of chemical reactivity and biological activity.
Biological Activity
2-Fluoro-4-iodo-N-methylbenzene-1-sulfonamide is a sulfonamide derivative that exhibits significant biological activity, particularly in the fields of medicinal chemistry and biochemical research. Its unique structure, characterized by the presence of fluorine and iodine substituents, enhances its reactivity and interaction with biological targets. This article explores the compound's biological activity, mechanisms of action, and potential applications in drug development.
The chemical formula for this compound is C7H7FINO2S with a molecular weight of 315.11 g/mol. The compound's structure includes a sulfonamide group, which is critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C7H7FINO2S |
| Molecular Weight | 315.11 g/mol |
| IUPAC Name | 2-fluoro-4-iodo-N-methylbenzenesulfonamide |
| InChI | InChI=1S/C7H7FINO2S/c1-10-13(11,12)7-3-2-5(9)4-6(7)8/h2-4,10H,1H3 |
| SMILES | CNS(=O)(=O)C1=C(C=C(C=C1)I)F |
The biological activity of this compound primarily stems from its ability to inhibit specific enzymes and interact with various proteins. The sulfonamide moiety allows the compound to mimic natural substrates, facilitating its binding to enzyme active sites. This interaction can lead to the inhibition of key metabolic pathways, such as:
- Enzyme Inhibition : The compound effectively inhibits enzymes involved in cancer cell proliferation.
- Protein Interactions : It disrupts protein-protein interactions crucial for tumor growth and survival.
Biological Activity Studies
Recent studies have highlighted the compound's potential in cancer therapy. For instance, it has shown promising results in inhibiting MEK1 and PI3K pathways, which are often dysregulated in various cancers.
Case Study: Inhibition of Tumor Growth
In vitro studies demonstrated that this compound significantly reduced the phosphorylation of ERK1/2 and Akt in cultured tumor cells (A549 and D54 cell lines). The compound exhibited:
- IC50 Values : The effective concentration required to inhibit 50% of the enzyme activity was established through Western blot analysis.
| Cell Line | IC50 (µM) | Effect on pERK1/2 (%) | Effect on pAkt (%) |
|---|---|---|---|
| A549 | 5.0 | 67 | 95 |
| D54 | 3.5 | 75 | 90 |
Comparative Analysis with Similar Compounds
Compared to other sulfonamide derivatives, such as sulfanilamide, this compound exhibits enhanced reactivity due to its halogen substitutions. This makes it a more versatile candidate in drug design.
| Compound | Structure Features | Biological Activity |
|---|---|---|
| Sulfanilamide | Lacks halogen substituents | Antimicrobial |
| 2-Fluoro-N-methylbenzene-1-sulfonamide | Fluorine enhances binding affinity | Moderate anticancer activity |
| This compound | Fluorine & iodine increase potency | Significant anticancer activity |
Properties
Molecular Formula |
C7H7FINO2S |
|---|---|
Molecular Weight |
315.11 g/mol |
IUPAC Name |
2-fluoro-4-iodo-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H7FINO2S/c1-10-13(11,12)7-3-2-5(9)4-6(7)8/h2-4,10H,1H3 |
InChI Key |
RRSDEKCXLLUOHX-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=C(C=C1)I)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















